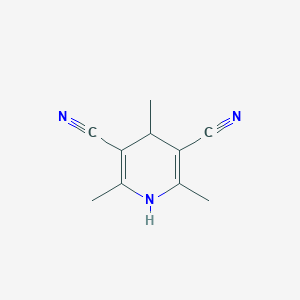

2,4,6-Trimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

描述

Historical Development of Dihydropyridine Derivatives

The chemistry of 1,4-dihydropyridines (1,4-DHPs) traces its origins to the late 19th century, when Arthur Rudolf Hantzsch pioneered the synthesis of these heterocyclic compounds via a multicomponent reaction involving aldehydes, β-keto esters, and ammonia. This method, now known as the Hantzsch dihydropyridine synthesis, produced symmetrical 1,4-DHPs such as diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Early studies focused on the redox properties of 1,4-DHPs, particularly their oxidation to pyridines, which laid the groundwork for understanding their electronic behavior.

By the mid-20th century, researchers recognized the pharmacological potential of 1,4-DHPs, especially as calcium channel blockers. Nifedipine, a prototypical 1,4-DHP, became a cornerstone in hypertension treatment, spurring the development of successive generations of derivatives with improved pharmacokinetic profiles. Advances in synthetic methodologies, such as microwave-assisted reactions and electrochemical carboxylation, further expanded the structural diversity of 1,4-DHPs, enabling the introduction of non-symmetrical substituents and functional groups like nitriles.

Table 1: Evolution of 1,4-Dihydropyridine Synthesis Methods

Significance of 2,4,6-Trimethyl-1,4-dihydropyridine-3,5-dicarbonitrile in Heterocyclic Chemistry

This compound exemplifies the structural versatility of 1,4-DHPs. Its electron-deficient nitrile groups at positions 3 and 5, combined with methyl substituents at positions 2, 4, and 6, confer unique reactivity and stability. The nitrile moieties enhance electrophilicity, enabling participation in cycloaddition reactions and serving as precursors for further functionalization.

Spectroscopic studies reveal distinct features of this compound. Infrared (IR) spectra show characteristic stretches for the nitrile groups (~2220 cm⁻¹) and N–H bonds (~3340 cm⁻¹), while nuclear magnetic resonance (NMR) data highlight the deshielded methylene protons (δ 2.87 ppm in $$^1$$H NMR) due to electron withdrawal by the nitriles. These properties make it a valuable intermediate in synthesizing polyfunctional heterocycles, such as pyrido[2,3-d]pyrimidines, which are relevant in materials science and medicinal chemistry.

Table 2: Spectroscopic Data for this compound

The compound’s planar 1,4-dihydropyridine ring facilitates π-π stacking interactions, making it a candidate for organic electronic applications. Additionally, its ability to act as a hydrogen donor in redox reactions aligns with the antioxidant behavior observed in structurally related 1,4-DHPs. Recent electrochemical studies demonstrate its utility in carboxylation reactions, where it serves as a substrate for synthesizing dicarboxylic acid derivatives under mild conditions.

属性

IUPAC Name |

2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-6-9(4-11)7(2)13-8(3)10(6)5-12/h6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTGFBRSPOIYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(NC(=C1C#N)C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344051 | |

| Record name | 2,4,6-Trimethyl-1,4-dihydropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3274-37-1 | |

| Record name | 2,4,6-Trimethyl-1,4-dihydropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-1,4-dihydropyridine-3,5-dicarbonitrile typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or methanol as the solvent. The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and reduce purification steps .

化学反应分析

Types of Reactions

2,4,6-Trimethyl-1,4-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the nitrile groups to amines.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amines.

Substitution: Halogenated derivatives.

科学研究应用

2,4,6-Trimethyl-1,4-dihydropyridine-3,5-dicarbonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.

Medicine: Investigated for its potential use in developing new drugs, particularly as calcium channel blockers.

Industry: Used in the synthesis of various industrial chemicals and materials.

作用机制

The mechanism of action of 2,4,6-Trimethyl-1,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as calcium channels. The compound can bind to and block voltage-gated L-type calcium channels, which are found on smooth muscle cells of arterial blood vessels. This action prevents the influx of calcium ions, leading to vasodilation and reduced blood pressure .

相似化合物的比较

Comparison with Similar Compounds

Spectroscopic and Electronic Properties

- NH Stretching : The NH signal in the target compound (δ 9.58) is deshielded compared to 4a (δ 6.26 for NH₂), reflecting differences in hydrogen bonding .

- Cyano Groups: IR spectra show strong CN stretches at ~2194 cm⁻¹ in all derivatives, but electronic effects vary with substituents (e.g., nitrofuran in CID 1224264 introduces conjugation) .

Research Findings and Challenges

- Synthetic Efficiency : The target compound’s synthesis is robust (88% yield), whereas piperazine-linked bis-DHPs face purification hurdles .

- Structure-Activity Relationships (SAR) : Methyl groups in 2,4,6-trimethyl-DHP reduce bioactivity but improve material stability, contrasting with bioactive aryl/heteroaryl substitutions .

生物活性

2,4,6-Trimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is a compound of significant interest in pharmaceutical chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

Synthesis

The synthesis of 2,4,6-trimethyl-1,4-dihydropyridine derivatives typically involves multi-step processes that incorporate various reagents and conditions. The compound can be synthesized through the Hantzsch reaction, where aldehydes or ketones react with β-keto esters and ammonia derivatives under acidic conditions. This method has been widely documented in literature as an efficient pathway for producing dihydropyridine derivatives with varied substituents.

Anticancer Activity

Research has indicated that this compound exhibits notable cytotoxic properties against various human tumor cell lines. A study highlighted that certain derivatives demonstrated cytotoxic potential significantly higher than doxorubicin, a common chemotherapeutic agent. Specifically, one analog was found to be 2.5 times more effective against the HT29 colon carcinoma cell line compared to doxorubicin .

Antimicrobial Activity

In addition to anticancer effects, the compound has shown antimicrobial activity against a range of pathogens. In a comparative study, it was found to be equipotent to ampicillin against Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative antimicrobial agent. Furthermore, it exhibited considerable antifungal activity comparable to clotrimazole .

Case Study 1: Cytotoxicity Evaluation

A series of 1,4-dihydropyridine derivatives were synthesized and tested for their cytotoxic effects on three human tumor cell lines: MCF-7 (breast cancer), HT29 (colon cancer), and A549 (lung cancer). Among these compounds, the derivative corresponding to this compound was identified as the most potent agent with an IC50 value significantly lower than that of doxorubicin across all tested cell lines.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, several synthesized derivatives were evaluated for their activity against both gram-positive and gram-negative bacteria. The results indicated that compounds derived from 2,4,6-trimethyl-1,4-dihydropyridine showed a broad spectrum of activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

The mechanisms underlying the biological activities of 2,4,6-trimethyl-1,4-dihydropyridine derivatives are believed to involve the inhibition of key cellular pathways associated with cancer proliferation and microbial resistance. The cytotoxic effects are thought to arise from the induction of apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function.

Data Summary

| Activity Type | Tested Pathogens/Cell Lines | Effectiveness | Comparison Agent |

|---|---|---|---|

| Cytotoxicity | HT29 (Colon Cancer) | 2.5x more active than Doxorubicin | Doxorubicin |

| Antimicrobial | Staphylococcus aureus, E. coli | Equipotent to Ampicillin | Ampicillin |

| Antifungal | Various Fungal Strains | Comparable to Clotrimazole | Clotrimazole |

常见问题

Q. What are the common synthetic routes for preparing 2,4,6-Trimethyl-1,4-dihydropyridine-3,5-dicarbonitrile, and how do reaction conditions affect yield and purity?

- Methodological Answer : The compound is classically synthesized via the Hantzsch reaction, involving cyclocondensation of aldehydes, β-keto esters, and ammonia derivatives. A specific route uses 3-aminocrotononitrile and paraldehyde under reflux conditions in ethanol, yielding the product after crystallization . Alternative multicomponent syntheses (e.g., combining aldehydes, malononitrile, and methyl acetoacetate derivatives) can achieve yields up to 52% under optimized solvent systems (e.g., DMF or pyridine) and stoichiometric ratios . Key factors affecting purity include:

- Temperature : Higher temperatures (80–100°C) accelerate cyclization but may promote side reactions.

- Catalysts : Acidic or basic catalysts (e.g., piperidine) improve regioselectivity.

- Workup : Neutralization with HCl and recrystallization from ethanol-DMF mixtures reduce byproducts .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Prioritize the singlet for the 1,4-dihydropyridine (DHP) ring protons (δ 2.34–2.56 ppm for methyl groups; δ 5.25–5.85 ppm for H4 and NH protons) .

- IR Spectroscopy : Key markers include N-H stretches (3320–3460 cm⁻¹) and C≡N vibrations (2200–2250 cm⁻¹) .

- X-ray Crystallography : Resolves puckered DHP ring conformations and substituent orientations (e.g., orthorhombic crystal system with lattice parameters a = 6.8473 Å, b = 12.1337 Å, c = 19.430 Å) .

Advanced Research Questions

Q. How can density functional theory (DFT) and other computational methods be applied to predict or rationalize the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electron distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites. For example:

- Electrostatic potential maps identify nucleophilic/electrophilic regions, correlating with substituent effects (e.g., electron-withdrawing groups lower LUMO energy) .

- IRI (Interaction Region Indicator) analysis visualizes non-covalent interactions (e.g., hydrogen bonding in crystal packing) .

Validate computational results against experimental data (e.g., XRD bond lengths, NMR chemical shifts) to refine models .

Q. What strategies are recommended for resolving contradictions in experimental data, such as discrepancies between theoretical and observed NMR chemical shifts?

- Methodological Answer :

- Solvent Effects : Simulate shifts using polarizable continuum models (PCM) to account for solvent polarity .

- Tautomerism : Investigate keto-enol equilibria via variable-temperature NMR or deuterium exchange experiments .

- Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., uncyclized intermediates) .

Q. How do structural modifications at specific positions (e.g., varying substituents on the dihydropyridine ring) influence the compound’s physicochemical and biological properties?

- Methodological Answer :

- Substituent Effects :

- Electron-donating groups (e.g., -OCH₃) : Increase solubility and H-bonding potential, as seen in analogs with 4-formylphenyl substituents .

- Aromatic substituents (e.g., 4-nitrophenyl) : Enhance π-π stacking in crystal lattices, improving thermal stability .

- Biological Activity : Derivatives with bis(2-nitrophenyl)carboxamide groups show enhanced binding to calcium channels in pharmacological assays .

Q. What are the best practices for optimizing reaction conditions to minimize byproduct formation in multicomponent syntheses of dihydropyridine derivatives?

- Methodological Answer :

- Stoichiometry : Maintain a 1:1:1 ratio of aldehyde, malononitrile, and methyl acetoacetate to prevent unreacted intermediates .

- Catalyst Screening : Test ionic liquids (e.g., [BMIM]BF₄) for improved regioselectivity and reduced reaction time .

- In Situ Monitoring : Use TLC or FTIR to track reaction progression and terminate before side reactions dominate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。